molecular formula C9H13N5O2 B5625023 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine

Cat. No.: B5625023
M. Wt: 223.23 g/mol
InChI Key: GJYAUNIMZKFPJY-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine is a compound that belongs to the class of heterocyclic organic compounds. It features a pyrazole ring and an oxadiazole ring, both of which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine typically involves the nucleophilic substitution reaction of a suitable pyrazole derivative with an oxadiazole precursor. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with a methoxy-substituted oxadiazole under basic conditions, such as using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various alkyl or acyl groups.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-isopropylaniline
  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(furan-2-ylmethyl)methanamine

Uniqueness

N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine is unique due to its specific combination of a pyrazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methoxy-1,2,5-oxadiazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-6-4-7(2)14(11-6)5-10-8-9(15-3)13-16-12-8/h4H,5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYAUNIMZKFPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CNC2=NON=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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